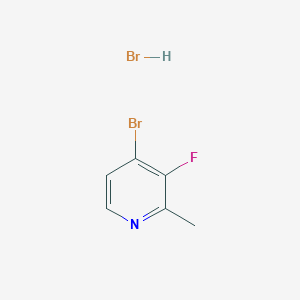

4-Bromo-3-fluoro-2-methylpyridine hbr

Description

BenchChem offers high-quality 4-Bromo-3-fluoro-2-methylpyridine hbr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-2-methylpyridine hbr including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYBSKYJAIXUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluoro-2-methylpyridine HBr: Synthesis, Applications, and Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-fluoro-2-methylpyridine hydrobromide (HBr), a key building block in modern medicinal and agrochemical research. The CAS number for 4-Bromo-3-fluoro-2-methylpyridine HBr is 2177265-13-1.[1] The corresponding free base, 4-Bromo-3-fluoro-2-methylpyridine, is identified by the CAS number 1211583-78-6. This document delves into the synthesis, physicochemical properties, and key applications of this versatile pyridine derivative, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to serve as a practical resource for laboratory applications, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of numerous pharmaceuticals and agrochemicals.[2][3] The introduction of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, impact metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

4-Bromo-3-fluoro-2-methylpyridine emerges as a particularly valuable synthetic intermediate. The strategic placement of three distinct functional handles—a bromine atom, a fluorine atom, and a methyl group—on the pyridine ring offers chemists precise control over subsequent chemical transformations. The bromine atom at the 4-position is especially amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl substituents.[4][5][6][7]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of 4-Bromo-3-fluoro-2-methylpyridine and its HBr salt is paramount for its safe handling, storage, and effective use in synthesis.

| Property | 4-Bromo-3-fluoro-2-methylpyridine | 4-Bromo-3-fluoro-2-methylpyridine HBr |

| CAS Number | 1211583-78-6 | 2177265-13-1[1] |

| Molecular Formula | C₆H₅BrFN | C₆H₆Br₂FN |

| Physical Form | Solid | Not specified, likely solid |

| Purity | ≥96% | Not specified |

| Storage | Ambient Temperature | Not specified |

Safety and Handling:

4-Bromo-3-fluoro-2-methylpyridine is classified as a warning-level hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of 4-Bromo-3-fluoro-2-methylpyridine

A possible precursor, 4-bromo-2-methyl-3-nitropyridine, can be synthesized from 2-methyl-3-nitropyridin-4-ol using phosphorus oxybromide.[8] Subsequent reduction of the nitro group to an amine, followed by a Balz-Schiemann reaction, could yield the desired fluorinated product.

A more direct, albeit for a different isomer, is the synthesis of 2-bromo-3-fluoro-4-picoline from 2-hydroxyl-3-nitro-4-methyl pyridine. This involves bromination followed by a fluorination step using anhydrous hydrogen fluoride and sodium nitrite.[9] This methodology suggests a viable, though potentially hazardous, route that could be adapted for the synthesis of 4-Bromo-3-fluoro-2-methylpyridine.

Conceptual Synthesis Workflow:

Caption: Conceptual synthetic pathway for 4-Bromo-3-fluoro-2-methylpyridine HBr.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3][10] The unique substitution pattern of 4-Bromo-3-fluoro-2-methylpyridine makes it a valuable building block for creating complex molecular architectures with potential therapeutic or pesticidal applications.

While specific, publicly disclosed examples of late-stage drug candidates synthesized from this exact intermediate are limited, its structural motifs are present in a variety of patented compounds. For instance, fluorinated and brominated pyridines are key components in the development of kinase inhibitors for oncology and immunology.[11]

The general importance of such intermediates is underscored by their frequent appearance in the patent literature for the synthesis of novel therapeutics. For example, related brominated pyridine derivatives are used in the synthesis of compounds for treating neurological and endocrine disorders.[12]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.

4-Bromo-3-fluoro-2-methylpyridine is an excellent substrate for Suzuki-Miyaura coupling reactions due to the reactivity of the C-Br bond. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-2-methylpyridine with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-3-fluoro-2-methylpyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

While experimental spectra for 4-Bromo-3-fluoro-2-methylpyridine are not widely published, a predicted ¹H and ¹³C NMR spectral analysis can provide valuable guidance for characterization.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

The methyl protons at the 2-position would likely appear as a singlet around δ 2.5 ppm.

-

The two aromatic protons would appear as doublets in the region of δ 7.0-8.5 ppm, with coupling constants influenced by the adjacent fluorine atom.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

The methyl carbon would resonate around δ 20-25 ppm.

-

The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant and appear significantly downfield.

-

The carbon attached to the bromine atom would be observed in the aromatic region, with its chemical shift influenced by the halogen.

Conclusion

4-Bromo-3-fluoro-2-methylpyridine HBr is a highly functionalized and versatile building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its strategic substitution pattern allows for selective transformations, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its synthesis, properties, and reactivity, offering a practical resource for researchers engaged in the design and synthesis of complex organic molecules.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). PYG Lifesciences. Retrieved from [Link]

-

The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.

- (12) United States Patent. (2017, April 26). Google Patents.

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). PYG Lifesciences. Retrieved from [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Semantic Scholar. Retrieved from [Link]

-

13C DEPT NMR 1D Spectrum. (n.d.). Utah Chemistry. Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PMC. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]

Sources

- 1. 4-bromo-2-fluoropyridine synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 12. broadinstitute.org [broadinstitute.org]

A Multi-Technique Approach to the Definitive Structure Elucidation of 4-Bromo-3-fluoro-2-methylpyridine HBr

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are indispensable building blocks. Pyridine scaffolds, in particular, are prevalent in a vast array of pharmacologically active agents.[1][2][3] The precise substitution pattern on the pyridine ring is critical, as even minor positional changes of functional groups can profoundly alter a molecule's biological activity, metabolic stability, and toxicity profile.

This guide provides an in-depth, multi-faceted analytical workflow for the definitive structure elucidation of 4-Bromo-3-fluoro-2-methylpyridine hydrobromide (HBr). This compound presents a common challenge for medicinal chemists: confirming the exact arrangement of four different substituents on a pyridine ring and verifying the formation of its salt. We will move beyond a simple recitation of data, focusing instead on the strategic integration of orthogonal analytical techniques. This self-validating system ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement for regulatory submission and intellectual property protection.

The Analytical Strategy: A Convergent, Self-Validating Workflow

No single analytical technique can provide a complete and unambiguous structural picture. A robust elucidation strategy relies on the convergence of data from multiple, independent methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating narrative that confirms the proposed structure and rules out potential isomers.

Our approach integrates Mass Spectrometry (MS) for molecular formula confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity mapping, and a discussion of X-ray Crystallography as the ultimate arbiter of solid-state structure.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Rationale: The first step in any structure elucidation is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. For this molecule, the presence of bromine provides a highly characteristic isotopic signature that serves as an immediate validation point.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Instrument Setup: Calibrate the instrument using a known standard. Set the ion source to positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺, where 'M' is the free base.

-

Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the most abundant peak in the molecular ion region. Use the instrument software to predict the elemental formula. Critically, observe the isotopic pattern.

Data Interpretation & Trustworthiness

The key diagnostic feature is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment. The observation of this pattern for the molecular ion provides extremely high confidence in the presence of a single bromine atom.

| Ion Species | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ (Free Base) | C₆H₆BrFN⁺ | 189.9662 | 191.9642 | ~1:1 |

| [M]⁺• | C₆H₅BrFN⁺• | 188.9584 | 190.9563 | ~1:1 |

Table 1: Predicted HRMS data for the free base of the target compound.

FTIR Spectroscopy: Identifying Functional Groups and Salt Formation

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups and confirming the formation of the hydrobromide salt.[1][5] The protonation of the pyridine nitrogen by HBr induces significant and easily observable changes in the vibrational spectrum compared to the free base.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Data Interpretation & Trustworthiness

The most crucial diagnostic region is the broad absorption between 3200 and 2500 cm⁻¹. This is characteristic of the N⁺-H stretch of the pyridinium salt, which is absent in the free base. Additionally, characteristic peaks for the aromatic ring and carbon-halogen bonds will be present.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Significance |

| 3200 - 2500 (broad) | N⁺-H stretch (Pyridinium ion) | Confirms HBr salt formation |

| 1620 - 1580 | C=C/C=N Aromatic ring stretching | Confirms pyridine core |

| 1480 - 1400 | Aromatic ring stretching | Confirms pyridine core |

| 1250 - 1100 | C-F stretching | Indicates presence of fluorine |

| 700 - 500 | C-Br stretching | Indicates presence of bromine |

Table 2: Key diagnostic FTIR absorption bands for 4-Bromo-3-fluoro-2-methylpyridine HBr.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: While MS confirms the formula and FTIR confirms functional groups, only NMR spectroscopy can elucidate the precise connectivity of the atoms. A full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to unambiguously determine the substitution pattern and differentiate the target molecule from its isomers.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of the HBr salt and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it readily dissolves the salt and allows for the observation of the exchangeable N⁺-H proton.

-

¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to resolve all couplings.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A quantitative spectrum (longer relaxation delay) can be useful but is not strictly necessary for structural confirmation.

-

2D Experiments: Acquire standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra. The HSQC experiment identifies direct C-H connections, while the HMBC reveals 2- and 3-bond C-H correlations, which are essential for piecing together the molecular skeleton.

Data Interpretation & Trustworthiness

The interpretation is a systematic process of assembling the molecular puzzle. The key is to use the long-range HMBC correlations to link fragments that are not directly bonded.

Predicted NMR Data (in DMSO-d₆, ~400 MHz)

| Position | ¹H δ (ppm) | ¹H Mult. | ¹³C δ (ppm) | Key HMBC Correlations (H → C) |

| CH₃ (Pos 2) | ~2.6 | s | ~18-20 | C2, C3 |

| H (Pos 5) | ~7.8 | d | ~128-130 | C3, C4, C6 |

| H (Pos 6) | ~8.4 | d | ~145-148 | C2, C4, C5 |

| N⁺-H | ~14-15 | br s | - | C2, C6 |

| C2 | - | - | ~155-158 | CH₃, H6 |

| C3 | - | - | ~150-153 (d, ¹JCF) | CH₃, H5 |

| C4 | - | - | ~115-118 | H5, H6 |

| C5 | H5 | d | ~128-130 | H6 |

| C6 | H6 | d | ~145-148 | H5 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations.

Elucidation Logic:

-

Methyl Group (-CH₃) at C2: The methyl protons (~2.6 ppm) will show an HMBC correlation to the carbon they are attached to (C2) and the adjacent fluorinated carbon (C3).

-

Fluorine at C3: The carbon at C3 will appear as a doublet in the ¹³C spectrum with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). It will show HMBC correlations from the C2-methyl protons and H5.

-

Bromine at C4: The carbon attached to bromine (C4) will be shifted upfield relative to other aromatic carbons and will show HMBC correlations from both H5 and H6, definitively placing it between them.

-

Protons at C5 and C6: The two aromatic protons, H5 and H6, will appear as doublets, coupling to each other. Their positions are confirmed by their HMBC cross-peaks. H5 correlates to C3, C4, and C6, while H6 correlates to C2, C4, and C5. This web of correlations leaves no ambiguity about the structure.

X-Ray Crystallography: The Unimpeachable Gold Standard

Expertise & Rationale: For any novel crystalline solid, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof.[6][7][8] It generates a three-dimensional map of electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of all atoms, including the bromide counter-ion and the proton on the nitrogen.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.[9]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas. The crystal is then rotated in a high-intensity X-ray beam (often from a synchrotron source), and the diffraction pattern is recorded on a detector.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.[7]

Data Interpretation & Trustworthiness

The final output is a structural model (e.g., a .cif file) that provides the coordinates of every atom. This data would unequivocally confirm the 4-bromo, 3-fluoro, 2-methyl substitution pattern and show the location of the bromide ion relative to the protonated pyridine ring, confirming the salt structure. While obtaining suitable crystals can be a challenge, a successful crystallographic experiment is considered irrefutable proof of structure.

Conclusion: A Synthesis of Evidence

The structural elucidation of 4-Bromo-3-fluoro-2-methylpyridine HBr is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically integrating data from Mass Spectrometry, FTIR, and a comprehensive suite of NMR experiments, we build an unshakeable, self-validating case for the structure. HRMS confirms the elemental formula and the presence of bromine. FTIR verifies the key functional groups and, critically, the formation of the pyridinium salt. Finally, 1D and 2D NMR experiments provide a detailed and unambiguous map of atomic connectivity, ruling out all other possible isomers. While X-ray crystallography remains the gold standard for solid-state structure, this spectroscopic workflow provides the highest possible degree of confidence for researchers and drug development professionals.

References

-

Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed. Available from: [Link]

-

FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Available from: [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available from: [Link]

-

FTIR surface site analysis of pillared clays using pyridine probe species. ACS Publications. Available from: [Link]

-

Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

-

4-bromo-3-fluoro-2-methylpyridine (C6H5BrFN). PubChem. Available from: [Link]

-

4-Bromo-2-fluoro-3-methylpyridine. AMERICAN ELEMENTS. Available from: [Link]

-

Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. Available from: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Preprints.org. Available from: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

-

X-ray fluorescence spectroscopic analysis of bromine in pharmaceutical formulations. Semantic Scholar. Available from: [Link]

-

Structure Determination by X-ray Crystallography. The World of Materials. Available from: [Link]

-

Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. American Pharmaceutical Review. Available from: [Link]

-

Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. Available from: [Link]

-

3,5-Dibromo-4-methylpyridine. ResearchGate. Available from: [Link]

-

Macromolecular Structure Determination by X-ray Crystallography. Semantic Scholar. Available from: [Link]

-

Sensitive flow-injection spectrophotometric analysis of bromopride. PubMed. Available from: [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available from: [Link]

-

10.2: X-Ray Crystallography. Chemistry LibreTexts. Available from: [Link]

-

X-Ray Crystallography. University of Texas at El Paso. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 7. people.bu.edu [people.bu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hackert.cm.utexas.edu [hackert.cm.utexas.edu]

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-3-fluoro-2-methylpyridine HBr

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 4-Bromo-3-fluoro-2-methylpyridine hydrobromide (HBr), a significant heterocyclic compound in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific salt, this document presents a detailed predictive analysis based on established spectroscopic principles. This guide is designed to offer researchers and drug development professionals a thorough understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The protonation of the pyridine nitrogen to form the hydrobromide salt significantly influences its electronic structure and, consequently, its spectral characteristics. This guide will delve into the expected shifts and patterns, providing a robust framework for the interpretation of experimental data.

Predicted Spectral Data

The following sections detail the predicted NMR, IR, and MS data for 4-Bromo-3-fluoro-2-methylpyridine HBr. These predictions are derived from established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The formation of the pyridinium salt is expected to induce a general downfield shift of the proton and carbon signals due to the increased electron-withdrawing nature of the protonated nitrogen atom.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~14.5 | Broad Singlet | - | 1H | N-H |

| ~8.3 | Doublet | ~5.0 | 1H | H-6 |

| ~7.9 | Doublet of Doublets | ~5.0, ~1.5 | 1H | H-5 |

| ~2.6 | Singlet | - | 3H | -CH₃ |

¹H NMR Spectral Interpretation:

-

N-H Proton: A broad singlet is anticipated at a significantly downfield chemical shift (around 14.5 ppm) due to the acidic proton on the positively charged nitrogen. This proton is expected to be exchangeable with deuterium, and its signal would disappear upon the addition of D₂O.

-

Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as a coupled system. H-6, being ortho to the protonated nitrogen, is expected to be the most deshielded of the ring protons. It will likely appear as a doublet due to coupling with H-5. H-5 will likely be a doublet of doublets, showing coupling to both H-6 and a smaller long-range coupling to the fluorine atom at position 3.

-

Methyl Protons: The methyl group at position 2 is expected to appear as a singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, J ≈ 250 Hz) | C-3 |

| ~148 | C-6 |

| ~145 | C-2 |

| ~130 (d, J ≈ 10 Hz) | C-5 |

| ~120 (d, J ≈ 20 Hz) | C-4 |

| ~18 | -CH₃ |

¹³C NMR Spectral Interpretation:

-

C-F Coupling: The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons (C-2 and C-4) will show smaller two-bond couplings (²JCF).

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents and the protonated nitrogen. The carbon bearing the bromine (C-4) is expected to be significantly shielded compared to an unsubstituted carbon.

-

Methyl Carbon: The methyl carbon will appear as a singlet in the upfield region.

Visualizing Structural Relationships

The following diagram illustrates the molecular structure of 4-Bromo-3-fluoro-2-methylpyridine HBr and the assignment of its protons for NMR analysis.

Caption: Molecular structure of 4-Bromo-3-fluoro-2-methylpyridinium bromide.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. The formation of the pyridinium salt will lead to the appearance of characteristic N-H stretching and bending vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 2800-2400 | Broad, Strong | N⁺-H stretching |

| 1620-1580 | Strong | C=C and C=N stretching (pyridinium ring) |

| 1550-1500 | Medium | N⁺-H bending |

| 1250-1200 | Strong | C-F stretching |

| 1100-1000 | Strong | C-Br stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

IR Spectral Interpretation:

-

N⁺-H Vibrations: A very broad and strong absorption band is expected in the 2800-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in pyridinium halides.[2][3] A medium intensity band around 1550-1500 cm⁻¹ can be attributed to the N⁺-H bending vibration.

-

Pyridinium Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring are expected to appear in the 1620-1580 cm⁻¹ region.

-

C-X Vibrations: A strong band for the C-F stretch is predicted around 1250-1200 cm⁻¹. The C-Br stretching vibration will likely be observed at a lower frequency, in the 1100-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the HBr salt, analysis would typically be performed on the free base after in-source dissociation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 191/189 | ~98/~100 | [M]⁺ (molecular ion containing ⁸¹Br/⁷⁹Br) |

| 110 | Moderate | [M - Br]⁺ |

| 82 | Moderate | [M - Br - HCN]⁺ |

Mass Spectrum Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 189 and 191, with a nearly 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The primary fragmentation pathway is likely the loss of the bromine radical to form a cation at m/z 110. Subsequent fragmentation could involve the loss of HCN from the pyridine ring, a common fragmentation pathway for pyridines.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-3-fluoro-2-methylpyridine HBr in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve ionic salts and to observe the acidic N-H proton.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of 4-Bromo-3-fluoro-2-methylpyridine HBr.

Caption: A generalized workflow for the spectroscopic characterization of an organic salt.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 4-Bromo-3-fluoro-2-methylpyridine HBr with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The HBr salt will likely dissociate to the free base in the hot inlet.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Identify and interpret the major fragment ions to deduce the fragmentation pathways.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-Bromo-3-fluoro-2-methylpyridine HBr. The predicted data, along with the provided experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The structural insights gained from a thorough spectroscopic analysis are crucial for understanding the properties and reactivity of this important heterocyclic compound. The protonation of the pyridine ring significantly impacts the spectral features, and a clear understanding of these effects is essential for accurate data interpretation.

References

- Cook, D. (1963). The Infrared Spectra of Pyridinium Halides. Canadian Journal of Chemistry, 41(3), 522-529.

- Katcka, M., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. (2025). BenchChem.

-

Low‐Frequency Infrared and Raman Spectra of Hydrogen‐Bonded Pyridinium Halides. (1969). The Journal of Chemical Physics, 51(12), 5520-5531. [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1968). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 343-349.

Sources

Introduction: Navigating the Chemistry and Hazards of a Key Building Block

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-fluoro-2-methylpyridine HBr

4-Bromo-3-fluoro-2-methylpyridine and its hydrobromide salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As substituted pyridines, they serve as versatile scaffolds and intermediates in the synthesis of complex organic molecules with potential therapeutic applications. The strategic placement of bromo, fluoro, and methyl groups on the pyridine ring imparts a unique reactivity profile, making it a valuable synthon for various chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1][2]

Hazard Identification and Analysis

The primary hazards associated with 4-Bromo-3-fluoro-2-methylpyridine are typical of many halogenated and substituted aromatic compounds. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for the free base provide a strong indication of the potential risks.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

Expert Analysis of the Hazard Profile:

-

Skin and Eye Irritation: The presence of the electron-withdrawing fluorine and bromine atoms, combined with the overall electrophilic nature of the pyridine ring, contributes to the compound's irritant properties. Direct contact with the skin can lead to redness, inflammation, and discomfort.[3] More seriously, exposure to the eyes can cause significant irritation and potential damage if not promptly addressed.[3]

-

Respiratory Irritation: As a solid, 4-Bromo-3-fluoro-2-methylpyridine HBr can be easily aerosolized, especially during weighing and transfer. Inhalation of the dust can irritate the mucous membranes and the respiratory tract, leading to coughing, shortness of breath, and inflammation.[4]

-

Toxicity: While specific toxicological data for this compound is limited, related brominated pyridines are classified as toxic if swallowed, in contact with skin, or if inhaled.[5] It is prudent to handle 4-Bromo-3-fluoro-2-methylpyridine HBr with the assumption of similar toxicity.

-

Reactivity: Substituted bromopyridines are known to be reactive, particularly in the presence of strong bases, nucleophiles, and catalysts for cross-coupling reactions.[1][6] While generally stable under standard laboratory conditions, the potential for unforeseen reactivity should always be considered when designing experiments.

Risk Assessment and Mitigation: A Framework for Safe Laboratory Practice

A proactive approach to safety is paramount when working with 4-Bromo-3-fluoro-2-methylpyridine HBr. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Fume Hood: All handling of 4-Bromo-3-fluoro-2-methylpyridine HBr, including weighing, transfer, and use in reactions, must be conducted in a certified chemical fume hood.[7][8] This is the primary engineering control to prevent inhalation of dust and vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized extraction of the fume hood.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles.[3][9]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the compound.[7]

-

Protective Clothing: A flame-resistant lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned to provide maximum coverage.[7]

-

Respiratory Protection: For situations with a high potential for aerosolization, such as cleaning up a large spill, a NIOSH-approved respirator may be necessary.[3]

Safe Handling Protocols

-

Preparation: Before handling the compound, ensure that the fume hood is operational and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.

-

Weighing and Transfer:

-

In Reactions:

-

Add the compound to the reaction vessel slowly and carefully.

-

If dissolving the compound, add the solvent to the solid to minimize dust formation.

-

Ensure that the reaction apparatus is properly assembled and secured.

-

-

Hygiene:

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Spill Response Workflow

Caption: Workflow for responding to a spill of 4-Bromo-3-fluoro-2-methylpyridine HBr.

Detailed Spill Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[5]

-

Assess the Situation: From a safe distance, assess the size of the spill.

-

Small Spills (<1g):

-

If you are trained and have the appropriate PPE, proceed with the cleanup.

-

Wear double gloves, safety goggles, and a lab coat.

-

Cover the spill with an inert absorbent material like vermiculite or sand to prevent further dispersal.[5]

-

Carefully scoop the material into a labeled, sealable container for hazardous waste.[7]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (>1g):

-

Do not attempt to clean it up yourself.

-

Evacuate the laboratory and close the doors.

-

Contact your institution's Environmental Health and Safety (EH&S) department immediately.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Storage and Disposal

Proper storage and disposal are critical components of the chemical's life cycle management.

-

Storage: Store 4-Bromo-3-fluoro-2-methylpyridine HBr in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of unused material and its container as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[10]

Conclusion

4-Bromo-3-fluoro-2-methylpyridine HBr is a valuable compound for chemical synthesis, but it requires careful and informed handling. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of risk assessment, use of appropriate engineering and personal protective controls, and adherence to established safe laboratory practices are the cornerstones of a strong safety culture.

References

-

BenchChem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. 1

-

Apollo Scientific. 4-Bromopyridine, HBr Safety Data Sheet. 5

-

MilliporeSigma. 4-Bromo-3-fluoroaniline Safety Data Sheet.

-

Fisher Scientific. 3-Bromo-4-fluoroaniline Safety Data Sheet. 3

-

Sigma-Aldrich. Hydrobromic acid Safety Data Sheet.

-

ECHEMI. 4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet. 4

-

Royal Society of Chemistry. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.

-

Thermo Fisher Scientific. 2-Bromo-3-fluorobenzotrifluoride Safety Data Sheet. 10

-

Fisher Scientific. 4-Bromostyrene, stabilized Safety Data Sheet. 12

-

ChemicalBook. 4-bromo-3-(bromomethyl)pyridine Safety Data Sheet. 7

-

PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

-

MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.

-

Sigma-Aldrich. 4-Bromo-3-fluoro-2-methylpyridine Product Page.

-

ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

-

Fisher Scientific. 3-Bromo-4-methylpyridine Safety Data Sheet. 11

-

Apollo Scientific. 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet.

-

Sigma-Aldrich. Sodium dodecyl-d25 sulfate Safety Data Sheet.

-

Fisher Scientific. Dodecyl sulfate sodium salt Safety Data Sheet.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Technical Guide: Handling, Storage, and Manipulation of 4-Bromo-3-fluoro-2-methylpyridine Hydrobromide

Introduction & Chemical Context

4-Bromo-3-fluoro-2-methylpyridine hydrobromide is a highly functionalized heterocyclic building block extensively used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. The presence of the bromine atom at the C4 position allows for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom at C3 modulates metabolic stability and lipophilicity (LogP).

While the free base (CAS: 1211583-78-6) is often available, the hydrobromide (HBr) salt form is frequently preferred for its enhanced crystallinity and shelf-stability. However, the salt form introduces specific handling challenges—primarily hygroscopicity and acidity—that must be managed to maintain reagent integrity and ensure operator safety.

Physicochemical & Safety Profile

The following data summarizes the core properties. Note that specific values (like MP) may vary slightly based on the crystallization solvent.

Table 1: Chemical Specification

| Property | Description / Value |

| Chemical Name | 4-Bromo-3-fluoro-2-methylpyridine hydrobromide |

| Free Base CAS | 1211583-78-6 |

| Formula | C₆H₅BrFN · HBr |

| Molecular Weight | ~270.93 g/mol (Salt) / 190.01 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized) |

| Acidity | Acidic in aqueous solution (pH < 4 due to HBr dissociation) |

Table 2: Hazard Identification (GHS)[1]

| Hazard Class | H-Code | Description |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns (if high HBr content) or irritation. |

| Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[1][2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3][4][5] |

| Acute Toxicity | H302 | Harmful if swallowed (typical for halogenated pyridines).[3][6] |

Storage & Stability Protocols

The stability of 4-Bromo-3-fluoro-2-methylpyridine HBr is threatened by three primary vectors: moisture , light , and heat .

Environmental Control[4][7]

-

Hygroscopicity: HBr salts are prone to absorbing atmospheric moisture, leading to clumping and hydrolysis (formation of pyridones).

-

Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

-

Container: Tightly sealed amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands for secondary sealing.

-

-

Light Sensitivity: Halogenated pyridines can undergo photolytic dehalogenation.

-

Protocol: Always store in amber glass or aluminum-wrapped containers.

-

-

Temperature:

-

Short-term (<1 month): 2–8°C (Refrigerator).

-

Long-term (>1 month): -20°C (Freezer).[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Degradation Logic Visualization

The following diagram illustrates the causality between environmental exposure and chemical degradation.

Figure 1: Environmental stressors and their impact on reagent integrity.

Handling & Manipulation

Weighing and Transfer

Due to the acidic and potential corrosive nature of the HBr salt dust:

-

Engineering Controls: Handle exclusively inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Tools: Use anti-static plastic spatulas. Avoid metal spatulas if possible, as acidic salts can corrode stainless steel over time, introducing metal contaminants.

Application Protocol: Free-Basing (Neutralization)

Many transition-metal catalyzed reactions (e.g., Suzuki coupling) require a basic environment. While the catalyst system often includes a base (e.g., K₂CO₃), using the HBr salt directly can consume the reagent base and alter the pH profile, potentially stalling the reaction.

Best Practice: Convert the salt to the free base immediately prior to use.

Step-by-Step Methodology:

-

Dissolution: Suspend the calculated mass of HBr salt in a minimal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Note: It may not fully dissolve initially.

-

Neutralization: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

-

Observation: Evolution of CO₂ gas (bubbling).

-

-

Extraction: Transfer to a separatory funnel. Shake vigorously and vent frequently.

-

Check: The organic layer should contain the free base.

-

-

Separation: Collect the organic layer. Extract the aqueous layer once more with DCM.

-

Drying: Dry combined organics over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Concentration: Filter and concentrate in vacuo (Rotovap) at <40°C.

-

Result: The free base is typically a low-melting solid or oil. Use immediately.

-

Workflow Visualization: Free-Basing

Figure 2: Operational workflow for converting the HBr salt to the reactive free base.

Quality Control & Analytical Verification

Before committing valuable advanced intermediates to a reaction with this starting material, verify its purity, especially if the container has been opened previously.

-

¹H-NMR (DMSO-d₆):

-

Look for the diagnostic methyl singlet (~2.5 ppm).

-

Verify the aromatic proton signals.

-

Degradation Check: New peaks in the aromatic region suggest hydrolysis or photolysis.

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Detection: UV at 254 nm.

-

Note: The HBr salt will elute as the protonated species; retention time should match the free base under acidic mobile phase conditions.

-

Emergency Procedures

| Incident | Immediate Action |

| Skin Contact | Brush off loose particles. Rinse with copious water for 15 minutes.[1][4][5] Treat as an acid burn. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1][3][4][5] Remove contact lenses.[1][3][4][5] Seek immediate medical attention. |

| Spill (Solid) | Do not dry sweep (dust hazard). Cover with weak base (soda ash/lime), then sweep up. |

| Spill (Solution) | Absorb with vermiculite or sand.[8] Neutralize with dilute bicarbonate before disposal. |

References

-

Sigma-Aldrich. 4-Bromo-3-fluoro-2-methylpyridine (Free Base) Product Specification & CAS 1211583-78-6.Link

-

PubChem. Compound Summary: 4-Bromo-3-fluoro-2-methylaniline (Structural Analog for Hazard Data).[6] National Library of Medicine. Link

-

Fisher Scientific. Safety Data Sheet: Pyridine Hydrobromide Salts (General Handling).Link

-

BenchChem. Application Note: Synthesis and Handling of Halogenated Pyridine Intermediates.Link

-

ECHEMI. MSDS for 4-Bromo-3-fluoro-2-methylaniline (Reference for Halogenated Methyl-Pyridine/Aniline toxicity).Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-(trifluoromethyl)pyridine 95 1263378-63-7 [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Strategic Utility of 4-Bromo-3-fluoro-2-methylpyridine HBr in Medicinal Chemistry

This guide details the technical utility, reactivity profile, and application of 4-Bromo-3-fluoro-2-methylpyridine Hydrobromide (CAS: 2177265-13-1 / Free base: 1211583-78-6) in modern drug discovery.

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine HBr is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors , GPCR ligands , and neurotherapeutic agents . Its structural triad—a reactive bromine at C4, a metabolic blocker (fluorine) at C3, and an oxidizable methyl group at C2—provides medicinal chemists with a versatile "scaffold hopping" tool. The hydrobromide (HBr) salt form is engineered to overcome the physical limitations of the free base (often a volatile oil), providing a crystalline, non-hygroscopic solid that ensures stoichiometric precision in high-throughput synthesis.

Structural Analysis & Reactivity Profile[1]

The "3-Fluoro Effect" on Pyridine Basicity

The strategic placement of fluorine at the C3 position is not merely for metabolic stability; it fundamentally alters the electronic landscape of the pyridine ring.

-

pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. The electron-withdrawing nature of the C3-fluorine (via induction) lowers the basicity of the ring nitrogen (pKa < 4.0). This reduction in basicity decreases the risk of hERG channel inhibition and improves the lipophilicity (LogD) profile of the final drug candidate.

-

Metabolic Blocking: The C3 position is a common site for oxidative metabolism (Phase I). Fluorine substitution blocks this soft spot, extending the half-life (

) of the resulting pharmacophore.

Reactivity Map

The compound functions as a tri-functional core. The reactivity order is kinetically distinct, allowing for sequential functionalization without protecting groups.

Figure 1: Chemoselective reactivity profile of the 4-Bromo-3-fluoro-2-methylpyridine core.

Synthetic Utility & Protocols

Handling the HBr Salt

The HBr salt offers superior stability but must be neutralized for certain organometallic reactions to prevent catalyst poisoning or stoichiometry errors.

-

Storage: Store under inert atmosphere at 2–8°C. Hygroscopic potential requires desiccated storage.

-

Free Base Liberation (In-situ): For Pd-catalyzed couplings, add an extra equivalent of base (e.g., 3.0 eq

instead of 2.0 eq) to neutralize the HBr in the reaction vessel. -

Free Base Liberation (Ex-situ): Partition between

and saturated

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol targets the C4-Br position, preserving the C3-F and C2-Me groups for later stages.

Target: Synthesis of 3-fluoro-2-methyl-4-(aryl)pyridine biaryl scaffolds.

Reagents:

-

Substrate: 4-Bromo-3-fluoro-2-methylpyridine HBr (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(3.5 equiv) — Note excess for HBr neutralization -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the HBr salt (1.0 eq), aryl boronic acid (1.2 eq), and

(3.5 eq). -

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalysis: Add the Pd catalyst quickly under a counter-flow of inert gas.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of Boronic acid + 110 - Br).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. The organic layer will contain the crude biaryl product.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Insight: The C3-Fluorine atom exerts an ortho-effect, slightly retarding the rate of oxidative addition at C4 compared to non-fluorinated analogs. Higher temperatures (90°C vs 60°C) are often required to drive conversion to completion.

Case Study: Applications in Neurotherapeutics

Recent patent literature highlights the use of aminopyridine derivatives in targeting NR4A2 (Nurr1) and CREB1 pathways, which are critical for neuroprotection and dopamine regulation.

The "Scaffold Hopping" Logic

In the development of NR4A2 agonists, researchers often start with a 4-aminopyridine core.

-

Problem: Simple 4-aminopyridines often suffer from rapid oxidative metabolism at the C3 position.

-

Solution: Incorporating the 3-fluoro-2-methyl motif (derived from the title compound) blocks this metabolic soft spot.

-

Result: The resulting drug candidate retains potency (due to the preserved H-bond acceptor N1) but exhibits improved blood-brain barrier (BBB) penetration due to the lipophilicity boost from the fluorine and methyl groups.

Synthesis Workflow for Kinase/GPCR Ligands

The following diagram illustrates a typical "divergent synthesis" workflow used in drug discovery campaigns.

Figure 2: Divergent synthetic pathways utilizing the 2-methyl and 4-bromo handles.

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Weight | 270.91 g/mol (HBr salt) | Stoichiometric calculations. |

| Exact Mass | 188.96 (Free Base) | Mass spectrometry identification. |

| Physical Form | Crystalline Solid (White to Off-white) | Ease of handling vs. oily free base. |

| Solubility | Soluble in DMSO, MeOH, Water (moderate) | Compatible with polar reaction media. |

| pKa (Calc) | ~3.5 - 4.0 (Ring N) | Reduced basicity compared to pyridine (5.2). |

| Regioselectivity | C4-Br > C3-F | Allows selective Pd-coupling at C4. |

References

-

PubChem. 4-Bromo-3-fluoro-2-methylpyridine (Compound).[1] National Library of Medicine. Available at: [Link]

-

Reid, C. B. (2024). Novel Pyridine Compositions and their use in methods for preventing or treating diseases.[2][3][4][5] U.S. Patent Application US20240390364A1.[2] Available at:

-

Meanwell, N. A. (2011).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] (Contextual grounding for 3-F effect).

Sources

- 1. PubChemLite - 4-bromo-3-fluoro-2-methylpyridine (C6H5BrFN) [pubchemlite.lcsb.uni.lu]

- 2. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9115089B2 - Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

4-Bromo-3-fluoro-2-methylpyridine hbr as a building block in organic synthesis

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine hydrobromide (CAS: 2177265-13-1) is a high-value trisubstituted pyridine scaffold used extensively in modern drug discovery. It serves as a critical building block for "scaffold hopping" and Structure-Activity Relationship (SAR) optimization.

Its value lies in its orthogonal reactivity :

-

C4-Bromine: Highly activated for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

C3-Fluorine: Modulates pKa, lipophilicity, and metabolic stability (blocking the C3 oxidation site).

-

C2-Methyl: Provides a handle for steric control or further functionalization via benzylic oxidation/lithiation.

This guide details the physicochemical profile, handling protocols for the HBr salt, and validated synthetic workflows for integrating this moiety into pharmaceutical leads.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 4-Bromo-3-fluoro-2-methylpyridine hydrobromide |

| CAS (Salt) | 2177265-13-1 |

| CAS (Free Base) | 1211583-78-6 |

| Formula | C₆H₅BrFN[1][2] • HBr |

| Molecular Weight | 268.93 g/mol (Salt); 190.01 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (Salt); DCM, EtOAc (Free Base) |

| Storage | Hygroscopic. Store under inert atmosphere at 2–8°C. |

Reactivity & Mechanistic Insight[4]

The "Electronic Trifecta"

The 4-position bromine in this scaffold is significantly more reactive toward oxidative addition (Pd⁰ → Pdᴵᴵ) than standard bromopyridines due to the inductive withdrawal (-I effect) of the adjacent C3-fluorine atom.

-

C4-Br (Electrophilic): The primary site for nucleophilic aromatic substitution (SₙAr) or catalytic cross-coupling.

-

C3-F (Modulator): Lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack at C4. It also prevents metabolic hydroxylation at the typically labile 3-position.

-

C2-Me (Benzylic): The protons on the C2-methyl group are acidic (pKa ~29 in DMSO) due to resonance stabilization by the pyridine nitrogen. This allows for lateral lithiation (using LDA or n-BuLi) to introduce electrophiles at the benzylic position after C4 functionalization.

Reactivity Map (Visualization)

Figure 1: Orthogonal reactivity map highlighting the three distinct functionalization zones.

Experimental Protocols

Handling the HBr Salt (Neutralization Strategy)

Commercial supplies often come as the Hydrobromide (HBr) salt for improved stability. For palladium-catalyzed couplings, the free base is often preferred to prevent catalyst poisoning by excess halides or acidic conditions.

Protocol: "In-Situ" Free-Basing

-

Dissolution: Dissolve 1.0 eq of the HBr salt in a biphasic mixture of DCM (10 mL/g) and saturated aq. NaHCO₃ (10 mL/g).

-

Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[3][4]

-

Wash: Wash the organic layer once with brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath temp < 40°C due to potential volatility).

-

Usage: Use the resulting oil/low-melting solid immediately in the coupling reaction.

Standardized Suzuki-Miyaura Coupling

This protocol is optimized for electron-deficient pyridines, mitigating protodeboronation of the boronic acid partner.

Reagents:

-

Substrate: 4-Bromo-3-fluoro-2-methylpyridine (Free base, 1.0 eq)

-

Partner: Aryl Boronic Acid (1.2 eq)

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the free base (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

-

Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) via syringe.

-

Base Addition: Add degassed 2.0 M aq. K₂CO₃ (3.0 eq).[3]

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: MW_boronic + MW_pyridine - HBr).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2][6]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: If using the HBr salt directly in the coupling, increase the base equivalents to 4.0 eq to neutralize the salt in situ.

Workflow Diagram: Salt-to-Product

Figure 2: Operational workflow for converting the stable salt into a coupled pharmaceutical intermediate.

Applications in Drug Discovery[8][9][10]

Kinase Inhibition (Case Study Context)

In the development of CDK (Cyclin-Dependent Kinase) inhibitors, the pyridine ring often acts as a hinge-binder.

-

Role of 3-F: The fluorine atom can interact with backbone amides or protect the ring from oxidative metabolism (P450).

-

Role of 2-Me: The methyl group can be oriented to fill a hydrophobic pocket (e.g., the gatekeeper region) or enforce a twisted conformation to improve selectivity against off-target kinases.

Fragment-Based Lead Optimization

Researchers often utilize this building block to perform a "Fluorine Scan" or "Methyl Scan" on a lead compound. Replacing a standard 4-bromopyridine with 4-bromo-3-fluoro-2-methylpyridine allows for the simultaneous assessment of:

-

Electronic influence on the pyridine nitrogen basicity.

-

Steric tolerance in the binding pocket.

Safety & Stability

-

Corrosivity: The HBr salt is acidic and corrosive. Wear proper PPE (gloves, goggles).

-

Lachrymator Potential: Halogenated pyridines can be mild lachrymators; handle in a fume hood.

-

Stability: The free base is prone to oxidation and discoloration upon prolonged air exposure. Always generate fresh or store under Argon at -20°C.

References

-

Sigma-Aldrich. 4-Bromo-3-fluoro-2-methylpyridine Product Specification. Link

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

-

GuideChem. Synthesis and Application of Fluorinated Pyridines in Medicinal Chemistry. Link

-

eMolecules. Building Block Database: 4-Bromo-3-fluoro-2-methylpyridine HBr. Link

-

BenchChem. Protocols for Halogenated Heterocycles. Link

Sources

- 1. PubChemLite - 4-bromo-3-fluoro-2-methylpyridine (C6H5BrFN) [pubchemlite.lcsb.uni.lu]

- 2. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. guidechem.com [guidechem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-2-methylpyridine HBr

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous blockbuster pharmaceuticals. The specific substitution pattern of 4-bromo-3-fluoro-2-methylpyridine offers a versatile platform for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric and electronic influence. The bromine at the 4-position serves as a prime handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully employing 4-bromo-3-fluoro-2-methylpyridine hydrobromide in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, critical parameters, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Considerations and Key Challenges

The Suzuki-Miyaura reaction is a powerful tool for forging C(sp²)–C(sp²) bonds.[2][3] The catalytic cycle, illustrated below, proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Caption: The Suzuki-Miyaura Catalytic Cycle.

However, the specific substrate, 4-bromo-3-fluoro-2-methylpyridine, presents unique challenges:

-

Pyridine Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][7] The presence of an ortho-fluoro group reduces the electron density on the nitrogen, mitigating this effect to some extent, but careful ligand selection remains crucial.[7]

-

Electron-Deficient Ring: While often beneficial for the initial oxidative addition step, the overall electronic nature of the ring can influence the subsequent steps of the catalytic cycle.[8][9]

-

The Hydrobromide (HBr) Salt: The starting material is an HBr salt. This means an equivalent of strong acid is present, which will neutralize one equivalent of the base added to the reaction. This must be accounted for in the experimental setup to ensure the reaction proceeds.

Critical Parameters for a Successful Coupling

Optimizing a Suzuki-Miyaura coupling requires careful consideration of each component. The interplay between these factors determines the reaction's efficiency, yield, and purity.

The Catalyst System: Palladium Source and Ligand

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for coupling with heteroaromatic halides.

-

Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used, as they are reduced in situ to the active Pd(0) species.[6][8] Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be effective and may reduce side reactions like boronic acid homocoupling.[10]

-

Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient pyridines.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required to facilitate both the oxidative addition and the reductive elimination steps.[6]

-

Recommended Ligands: SPhos, XPhos, RuPhos, and tricyclohexylphosphine (PCy₃) have demonstrated high efficacy in similar challenging couplings.

-

The Indispensable Role of the Base

The base is not merely a spectator or acid scavenger; it plays a critical role in the rate-determining transmetalation step.[1] It activates the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻), which readily transfers its aryl group to the palladium center.[11][12]

-

Base Selection: The choice of base is often linked to the solvent and catalyst.

-

Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, especially cesium carbonate, which often provides superior results due to its high solubility in organic solvents and the beneficial effect of the cesium cation.[1][6]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and can prevent side reactions like ester hydrolysis if such functional groups are present.[6][9]

-

-

Stoichiometry: A minimum of 3.0 equivalents of base is recommended for the HBr salt substrate. One equivalent is consumed to neutralize the HBr, and the remaining two equivalents are used to drive the catalytic cycle.

Solvent Systems

The solvent system must be capable of dissolving, at least partially, both the organic and inorganic components of the reaction.

-

Common Solvents: A mixture of an organic solvent and water is typical.

-